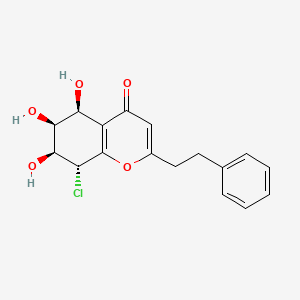![molecular formula C17H29CaO4P B3029410 Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] CAS No. 65140-91-2](/img/structure/B3029410.png)
Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] is a versatile compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and the prevention of oxidative degradation in materials. The compound is characterized by its chemical formula C17H31CaO4P and a molecular weight of 370.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with phosphonic acid, followed by the addition of calcium ions to form the final product. The reaction is carried out under controlled temperature conditions, often requiring a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions, followed by purification steps such as filtration and crystallization to obtain a high-purity product. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohol derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research explores its potential in preventing oxidative damage in biological systems.
Mechanism of Action
The antioxidant mechanism of Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and other free radicals, interrupting the chain reactions that lead to oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
- Calcium bis[ethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate]
- Calcium (3,5-di-tert-butyl-4-hydroxyphenyl)methyl-ethoxy-phosphinate
Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate]: (Antioxidant 1425)
Uniqueness
Compared to similar compounds, Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] stands out due to its superior stability and effectiveness as an antioxidant. Its unique structure allows for efficient neutralization of free radicals, making it highly valuable in applications requiring long-term oxidative stability .
Properties
CAS No. |
65140-91-2 |
|---|---|
Molecular Formula |
C17H29CaO4P |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
calcium;(3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinate |
InChI |
InChI=1S/C17H29O4P.Ca/c1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7;/h9-10,18H,8,11H2,1-7H3,(H,19,20); |
InChI Key |
OOCILPYOPQKPJY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Ca+2] |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O.[Ca] |
Key on ui other cas no. |
65140-91-2 |
physical_description |
DryPowder; OtherSolid; PelletsLargeCrystals |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one](/img/structure/B3029338.png)

![7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B3029343.png)

![2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate](/img/structure/B3029346.png)



